molecular formula C16H14FN3O2 B2767665 (E)-N-(2-(2-(2-fluorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 321966-88-5

(E)-N-(2-(2-(2-fluorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No. B2767665
CAS RN: 321966-88-5
M. Wt: 299.305
InChI Key: HNWACGOZXINQJT-VXLYETTFSA-N
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Description

The compound is a benzamide derivative with a fluorobenzylidene hydrazinyl group attached to it. Benzamides are a class of compounds containing a carboxamido functional group (CONH2) attached to a benzene ring . The presence of the fluorobenzylidene hydrazinyl group suggests that this compound may have interesting chemical properties and potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core with a 2-fluorobenzylidene hydrazinyl group attached. The fluorine atom would likely impart some degree of polarity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the hydrazine group could affect properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

Research has delved into the synthesis and structural characterization of compounds related to "(E)-N-(2-(2-(2-fluorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide". For example, studies have explored the synthesis of novel pyrimidine and fused pyrimidine derivatives, showcasing methods to create compounds with potential biological activities. These syntheses involve reactions with different electrophilic reagents, providing a foundation for understanding the chemical behavior and potential applications of similar compounds (Mahmoud et al., 2011).

Antimicrobial Properties

Another area of focus is the antimicrobial properties of fluorobenzamides and their derivatives. Research on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has revealed promising antimicrobial analogs. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential of fluorobenzamide derivatives in developing new antimicrobial agents (Desai et al., 2013).

Crystal Structure Analysis

The crystal structure of compounds closely related to "this compound" has been examined to understand their molecular geometry and potential interaction mechanisms. For instance, studies on the hydrated title compound related to HIV integrase inhibitors provided insights into the molecular orientations and hydrogen bonding patterns, which are critical for their biological activities (Yamuna et al., 2013).

Applications in Metal Complex Formation

Compounds within this chemical class have also been investigated for their ability to form metal complexes, which could have various applications in catalysis, material science, and as potential therapeutic agents. Research into the synthesis and structural characterization of metal complexes derived from benzamide and its analogs highlights this potential, indicating the versatility and wide range of applications of these compounds (Khan et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-14-9-5-4-8-13(14)10-19-20-15(21)11-18-16(22)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWACGOZXINQJT-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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